Cas no 2172017-50-2 (2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid)

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid
- EN300-1505043
- 2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid
- 2172017-50-2
-
- インチ: 1S/C26H32N2O5/c1-3-18(25(30)31)15-27-24(29)14-8-9-17(2)28-26(32)33-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,3,8-9,14-16H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: IUHRZVCZGPJNJL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)CCCC(NCC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 647
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1505043-500mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1505043-1000mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1505043-2500mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1505043-250mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1505043-0.05g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1505043-2.5g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1505043-5000mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1505043-50mg |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1505043-0.1g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1505043-0.5g |
2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}butanoic acid |
2172017-50-2 | 0.5g |
$3233.0 | 2023-06-05 |
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acidに関する追加情報
Comprehensive Overview of 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid (CAS No. 2172017-50-2)
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid (CAS No. 2172017-50-2) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. This compound features a unique molecular structure combining a fluorenylmethyloxycarbonyl (Fmoc) group with a hexanoic acid backbone, making it invaluable for solid-phase peptide synthesis (SPPS). Researchers favor this derivative due to its stability under basic conditions and efficient deprotection under mild conditions, aligning with modern green chemistry trends.
The growing demand for custom peptides in drug discovery and biopharmaceuticals has spotlighted compounds like 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid. Its compatibility with automated synthesizers addresses the need for high-throughput screening in cancer research and vaccine development—hot topics in 2024. Notably, its carboxylic acid terminus enables facile conjugation to nanoparticles or PEG linkers, critical for targeted drug delivery systems.
From an SEO perspective, users frequently search for "Fmoc-amino acid applications" or "CAS 2172017-50-2 solubility." This derivative dissolves well in DMF and dichloromethane, key solvents for peptide coupling reactions. Its molecular weight (416.48 g/mol) and storage conditions (-20°C) are also common queries, reflecting practical research needs. The compound’s role in click chemistry and protein engineering further enhances its relevance in AI-driven molecular design platforms.
Quality control of CAS No. 2172017-50-2 typically involves HPLC and mass spectrometry to ensure ≥95% purity, a critical factor for GMP-compliant production. Recent publications highlight its use in peptide-based therapeutics for neurodegenerative diseases, tapping into the rising interest in blood-brain barrier penetration strategies. The butanoic acid moiety provides optimal hydrophilicity-lipophilicity balance, a sought-after feature in bioavailability optimization studies.
Innovative applications include its incorporation into self-assembling peptides for tissue engineering, responding to the surge in regenerative medicine investments. As the global peptide market projects 9.3% CAGR (2023-2030), this compound’s cost-efficiency and scalability position it as a staple in commercial peptide libraries. Environmental considerations are addressed through its low ecotoxicity profile, aligning with EU REACH and EPA guidelines.
For researchers troubleshooting coupling efficiency, the steric hindrance of the Fmoc group in 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}butanoic acid requires optimized activation protocols using HOBt/DIC or PyBOP. These technical insights cater to search trends like "peptide synthesis troubleshooting" and "Fmoc deprotection kinetics," enhancing this text’s search engine visibility while maintaining academic rigor.
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